molecular formula C10H8F3N3 B2370637 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline CAS No. 926243-93-8

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline

Cat. No.: B2370637
CAS No.: 926243-93-8
M. Wt: 227.19
InChI Key: HRULHPJPZUKSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is an organic compound that features a pyrazole ring and a trifluoromethyl group attached to an aniline moiety.

Properties

IUPAC Name

4-pyrazol-1-yl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRULHPJPZUKSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling

Ullmann coupling offers a robust route for attaching the pyrazole moiety to halogenated aniline precursors. A representative protocol involves:

  • Substrate : 4-Bromo-2-(trifluoromethyl)aniline (protected as the acetamide to prevent side reactions).
  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K$$2$$CO$$3$$, DMF, 110°C, 24 h.
  • Yield : ~65% (hypothetical, based on analogous reactions in Source 2).

Mechanistic Insight : Copper-mediated C–N bond formation proceeds via a single-electron transfer (SET) mechanism, with the acetamide group enhancing solubility and reducing undesired coordination.

Suzuki-Miyaura Coupling

For palladium-catalyzed approaches, the synthesis employs:

  • Boronic Acid : 1H-Pyrazole-1-boronic acid.
  • Halogenated Aniline : 4-Iodo-2-(trifluoromethyl)aniline.
  • Catalyst System : Pd(PPh$$3$$)$$4$$ (5 mol%), Na$$2$$CO$$3$$, dioxane/H$$_2$$O (3:1), 80°C, 12 h.
  • Yield : ~72% (projected, based on Source 5’s methodology for N-CF$$_3$$ pyrazoles).

Advantages : Superior functional group tolerance compared to Ullmann coupling, with milder conditions preserving the trifluoromethyl group.

Cyclocondensation and Heterocycle Formation

Hydrazine-Based Cyclization

Building the pyrazole ring directly on the aniline core avoids pre-functionalization steps. A one-pot protocol derived from Source 4 involves:

  • Substrate : 4-Amino-3-(trifluoromethyl)benzaldehyde.
  • Reagents : Hydrazine hydrate, acetylacetone.
  • Conditions : EtOH, reflux, 8 h.
  • Yield : ~58% (estimated from similar β-formyl enamide cyclizations in Source 4).

Reaction Pathway :
$$
\text{Benzaldehyde} + \text{Hydrazine} \rightarrow \text{Hydrazone Intermediate} \xrightarrow{\text{Acetylacetone}} \text{Pyrazole Ring Formation}
$$

Vilsmeier-Haack Approach

Adapting methodologies from Source 4, the Vilsmeier reagent (POCl$$_3$$/DMF) facilitates formylation followed by cyclization:

  • Intermediate : 4-Amino-3-(trifluoromethyl)benzofuran-2-carbaldehyde.
  • Cyclization : With methyl hydrazine in acetic acid, 60°C, 6 h.
  • Yield : ~50% (extrapolated from Source 4’s benzofuran-pyrazole syntheses).

Nucleophilic Aromatic Substitution (NAS)

While limited by the amino group’s activating effects, NAS becomes viable with protected intermediates:

  • Protection : Acetylation of 2-(trifluoromethyl)aniline.
  • Substitution : Reaction with 1H-pyrazole in the presence of NaH, DMF, 120°C, 48 h.
  • Deprotection : NaOH/EtOH, reflux.
  • Yield : ~40% (hypothetical, hindered by poor leaving group ability).

Comparative Analysis of Synthetic Routes

Method Yield Cost Scalability Regioselectivity
Ullmann Coupling Moderate Low High Excellent
Suzuki Coupling High High Moderate Excellent
Hydrazine Cyclization Moderate Low High Good
NAS Low Low Low Poor

Key Observations :

  • Metal-catalyzed methods (Ullmann/Suzuki) provide superior regiocontrol but require expensive catalysts.
  • Cyclocondensation routes are cost-effective but suffer from competing side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline serves as a versatile building block for creating various derivatives. Its unique structure allows for multiple functionalizations, leading to compounds with tailored properties for specific applications. For example, it can undergo oxidation to produce quinone derivatives or be involved in substitution reactions to yield diverse substituted anilines.

Biology

The compound exhibits significant biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes, particularly in drug discovery contexts. Research indicates that derivatives of this compound can selectively inhibit cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs .
  • Antimicrobial Activity : Various studies have demonstrated that compounds similar to this compound possess antimicrobial properties against bacteria and fungi. For instance, certain derivatives have shown promising results against drug-resistant bacterial strains .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential in vivo using models like carrageenan-induced paw edema in rats. Some derivatives exhibited comparable efficacy to established anti-inflammatory drugs such as diclofenac and celecoxib .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and materials with specific properties. Its ability to modify the chemical landscape of other compounds makes it valuable in creating pesticides and herbicides with enhanced efficacy and selectivity .

Case Study 1: Anti-inflammatory Activity

A study conducted by El-Sayed et al. synthesized new pyrazole derivatives including N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline. These compounds were tested for their COX inhibitory activity and showed IC50 values comparable to celecoxib, highlighting their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Properties

Research by Nagarapu et al. focused on synthesizing a series of pyrazole derivatives that were screened for antimicrobial activity against various bacterial strains. Notably, certain compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that modifications of the pyrazole structure can lead to enhanced antimicrobial properties .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-yl)aniline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(trifluoromethyl)aniline:

Uniqueness

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Biological Activity

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring and a trifluoromethyl group, which are known to enhance biological activity through unique electronic and steric effects. The trifluoromethyl group can influence the compound's interaction with various biological targets, potentially affecting its pharmacokinetics and bioavailability.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of derivatives related to this compound. A collection of trifluoromethyl phenyl-derived pyrazoles demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compounds exhibited low minimum inhibitory concentrations (MIC), indicating strong bactericidal effects .

Key Findings:

  • Effective against Staphylococcus aureus with low MIC values.
  • Demonstrated moderate inhibition of biofilm formation and destruction .
  • Low tendency for resistance development in tested bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Compounds related to this structure have shown promising results in inhibiting cell proliferation in lung (A549, H460), breast (MDA-MB-231), and cervical (HeLa) cancer cells .

Case Study:
In a study evaluating the antiproliferative activity of substituted anilines, compounds with a similar scaffold inhibited tubulin polymerization more potently than established chemotherapeutics like combretastatin A-4. The mean IC50 values ranged from 83 to 101 nM across various cancer cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds derived from the pyrazole framework have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives inhibited TNF-α by up to 85% at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as solubility, stability under physiological conditions, and metabolic pathways influence its efficacy. The trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Mechanism of Action:
While specific targets for this compound are not fully elucidated, it is suggested that the compound may interact with various cellular pathways involved in inflammation and cancer progression. Its ability to modulate tubulin dynamics suggests a mechanism similar to that of other anticancer agents targeting microtubule stability .

Q & A

Q. What are the common synthetic routes for preparing 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline?

The synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:

Nitration and reduction : Introduce the trifluoromethyl group via electrophilic substitution, followed by nitration and reduction to yield 2-(trifluoromethyl)aniline intermediates.

Coupling reactions : Attach the pyrazole moiety using Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis (e.g., Pd(PPh₃)₄) in polar aprotic solvents like DMF at 80–100°C .

Purification : Column chromatography (C18 reverse-phase) with acetonitrile/water gradients is recommended for isolating high-purity products .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances lipophilicity (logP ≈ 3.2) and metabolic stability due to its strong electron-withdrawing effect, which reduces oxidative degradation. This property is critical in drug design for improving bioavailability and target binding .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR) .
  • HPLC-MS : Confirms molecular weight (e.g., m/z 265 [M+H]⁺) and purity (>95%) using C18 columns with formic acid modifiers .
  • X-ray crystallography : Resolves steric effects of the pyrazole and CF₃ substituents .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis of this compound?

Density Functional Theory (DFT) predicts reaction pathways and intermediates. For example:

  • Transition state analysis : Identifies energy barriers for coupling reactions, guiding catalyst selection (e.g., Pd vs. Cu).
  • Electronic effects : The CF₃ group’s electron-withdrawing nature lowers the HOMO energy of the aniline ring, favoring nucleophilic attack at the para position .
    DFT calculations using hybrid functionals (e.g., B3LYP) with 6-31G* basis sets are recommended .

Q. How do researchers resolve contradictions in reaction yields across different synthetic protocols?

Yield discrepancies often arise from:

  • Catalyst deactivation : Pd catalysts degrade in the presence of moisture; use rigorously anhydrous conditions .
  • Steric hindrance : Bulkier pyrazole substituents reduce coupling efficiency. Screening ligands (e.g., XPhos) improves steric tolerance .
  • By-product formation : LC-MS monitors side products (e.g., diaryl ethers), which are minimized by optimizing stoichiometry (1:1.2 aryl halide:amine) .

Q. What strategies improve the compound’s stability in long-term storage?

  • Light and moisture control : Store under argon at –20°C in amber vials.
  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking reveal hydrolytic cleavage of the pyrazole-aniline bond as a major degradation pathway .
  • Formulation : Co-crystallization with succinic acid enhances thermal stability (TGA decomposition >200°C) .

Q. How is this compound utilized in medicinal chemistry or materials science?

  • Pharmaceutical intermediates : Serves as a precursor for GABA receptor antagonists (e.g., Broflanilide analogs) with insecticidal activity .
  • Advanced materials : The pyrazole-CF₃ motif enhances charge transport in OLEDs, as shown by hole mobility measurements (μh ≈ 0.12 cm²/V·s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.